molecular formula C5H8BrClN2O B13471457 1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride

1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride

Cat. No.: B13471457
M. Wt: 227.49 g/mol
InChI Key: RFEVOCVLWAZHCU-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the oxazole ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride typically involves several steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with amides or amidines under acidic or basic conditions.

    Methylation: The methyl group at the 5th position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Methanamine Introduction: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor.

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines or alcohols.

    Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include bromine, N-bromosuccinimide, methyl iodide, dimethyl sulfate, and various reducing agents like sodium borohydride or lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxazole ring and the bromine atom can enhance its binding affinity and specificity towards certain biological targets. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent with a similar oxazole core.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H8BrClN2O

Molecular Weight

227.49 g/mol

IUPAC Name

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H7BrN2O.ClH/c1-3-5(6)4(2-7)8-9-3;/h2,7H2,1H3;1H

InChI Key

RFEVOCVLWAZHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CN)Br.Cl

Origin of Product

United States

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